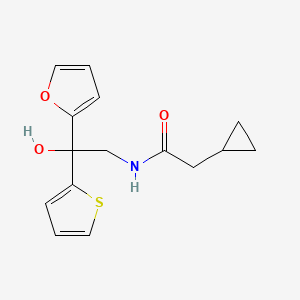

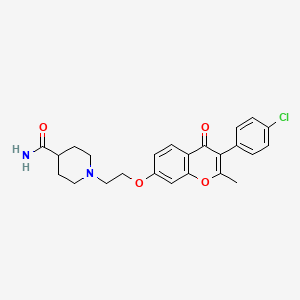

![molecular formula C13H13NO3 B2698650 N-([2,3'-bifuran]-5-ylmethyl)cyclopropanecarboxamide CAS No. 2034441-54-6](/img/structure/B2698650.png)

N-([2,3'-bifuran]-5-ylmethyl)cyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclopropanecarboxamide is a compound with the molecular formula C4H7NO . It’s a part of many bioactive molecules and pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for “N-([2,3’-bifuran]-5-ylmethyl)cyclopropanecarboxamide” are not available, cyclopropanecarboxamide can be synthesized from hindered cyclopropanecarboxylate ester . Additionally, furan rings can be incorporated into amides under microwave-assisted conditions .Molecular Structure Analysis

The molecular structure of cyclopropanecarboxamide consists of a three-membered ring (cyclopropane) attached to a carboxamide group .科学的研究の応用

Application in Dye-Sensitized Solar Cells (DSSCs)

The compound has been reported in the synthesis of dye-sensitive solar cell sensitizers containing bifuran/biphenyl derivatives . These sensitizers are crucial for DSSCs due to their role in absorbing photons and converting them into electrons through the cell . The research shows that the organic dye photovoltaic performances can vary greatly depending on the type of electron donor and acceptor used .

Role in Photovoltaic Performance Measurement

A photovoltaic performance measurement was conducted using the Ru (II) dye N3 as a reference to examine the effects of different electron acceptor units and replacement of the π-spacer bifuran by biphenyl units on the photophysical, electrochemical, and photovoltaic properties of eight new distinct organic dyes .

Use in Synthesis of Organic Dyes

The compound is used in the synthesis of new organic dyes, which are compared with the N3 metal dye . Organic dyes benefit from their simple structural modulation, low environmental impact, low cost, simplified synthesis, and outstanding light-harvesting expertise .

Contribution to Energy Efficiency

Under standard global AM 1.5 solar condition, the solar cells based on HB-1–8 show the overall power conversion efficiencies of 2.93–5.51% . Dye HB-3 exhibited the highest efficiency among the eight investigated dyes, reaching 5.51% with a VOC value higher than N3 .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-[[5-(furan-3-yl)furan-2-yl]methyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-13(9-1-2-9)14-7-11-3-4-12(17-11)10-5-6-16-8-10/h3-6,8-9H,1-2,7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVZSTGVBWOCMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC2=CC=C(O2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,3'-bifuran]-5-ylmethyl)cyclopropanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,3'-bifuran]-5-ylmethyl)-2-(benzyloxy)acetamide](/img/structure/B2698567.png)

![1,3-Dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2698577.png)

![[2-(2-Methylpropoxy)phenyl]methanamine](/img/structure/B2698590.png)